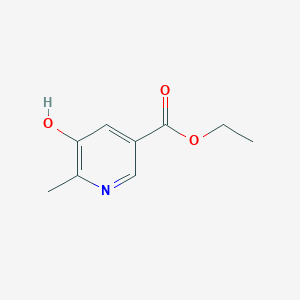

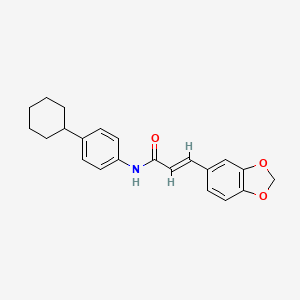

![molecular formula C6H5F2NOS B3035609 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate CAS No. 338393-39-8](/img/structure/B3035609.png)

2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate has been discussed in various studies. For instance, a nickel-catalyzed reductive 2-pyridination of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) via selective C(sp2)–S bond cleavage of the sulfone has been demonstrated . Another study describes a robust carbonyl gem-difluoroolefination reagent, difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), which could be relevant to the synthesis of 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

The incorporation of fluorine atoms or fluorinated functional groups significantly impacts the physical, chemical, and biological properties of molecules. The -CHF₂ group, found in our compound, has garnered attention due to its bioisosteric relationship with carbonyl or oxygen atoms. Researchers have explored its potential as a lipophilic bioisostere, influencing intramolecular interactions and conformational preferences. In drug design, the difluoromethylene linkage serves as an attractive structural motif, offering novel possibilities for bioactive compounds .

Agrochemistry and Pesticide Development

The -CHF₂ group’s unique properties extend to agrochemical applications. By introducing this moiety into heteroaromatic molecules, researchers aim to enhance the efficacy of pesticides. The bioisosteric relationship with other functional groups allows for innovative pesticide design, potentially improving crop protection and yield .

Materials Science and Surface Modification

Surface modification plays a crucial role in materials science. The -CHF₂ group’s lipophilicity and hydrogen bond-donating ability make it an intriguing candidate for functionalizing surfaces. Researchers explore its use in coatings, adhesives, and other materials to enhance properties like water repellency, chemical resistance, and adhesion .

Catalysis and Organic Synthesis

Difluoromethylation reactions have gained prominence in organic synthesis. Researchers have developed methods for introducing the -CHF₂ group into various substrates, enabling the synthesis of complex molecules. These reactions often rely on lithiated bases and electrophilic trapping, leading to diverse difluoroalkylated products .

Fluorine-Containing Building Blocks

Our compound provides a valuable building block for constructing more elaborate fluorinated molecules. By selectively functionalizing the -CHF₂ group, chemists can access a library of difluoroalkylated pyridines. These intermediates serve as versatile starting materials for further synthetic transformations .

Bioisosteric Replacement Strategies

In drug discovery, bioisosteric replacements aim to improve drug properties while maintaining similar interactions with biological targets. The -CHF₂ group’s resemblance to other functional groups allows for strategic replacements. Researchers explore its use as a bioisostere for hydroxy, sulfanyl, and amino groups, potentially enhancing drug efficacy and safety profiles .

Eigenschaften

IUPAC Name |

2-(difluoromethylsulfanyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NOS/c7-6(8)11-5-3-1-2-4-9(5)10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNWPPCZUQNIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SC(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)

![4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol](/img/structure/B3035533.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)

![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035539.png)

![2-{[(3,4-Difluorophenyl)amino]methyl}phenol](/img/structure/B3035541.png)

![(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole](/img/structure/B3035544.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3035545.png)